molecular formula C7H11ClO2 B8357640 3-Chloro-4,4-dimethylpent-2-enoic acid

3-Chloro-4,4-dimethylpent-2-enoic acid

Cat. No.: B8357640
M. Wt: 162.61 g/mol
InChI Key: XXKSPQMMPWBKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4,4-dimethylpent-2-enoic acid is a useful research compound. Its molecular formula is C7H11ClO2 and its molecular weight is 162.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

3-chloro-4,4-dimethylpent-2-enoic acid

InChI

InChI=1S/C7H11ClO2/c1-7(2,3)5(8)4-6(9)10/h4H,1-3H3,(H,9,10)

InChI Key

XXKSPQMMPWBKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (1.09 g, 27.3 mmol) in water (10 mL) was added to a solution of silver nitrate (2.32 g, 13.65 mmol) in water (15 mL) at ice cold temperature for 15 min. 3-Chloro-4,4-dimethylpent-2-enal (1.0 g, 6.825 mmol) was added dropwise at the same temperature for 15 min. The reaction mixture was allowed to rt and stirred for 1 h. The reaction mixture was poured into ice cooled water and filtered through hyflowgel to remove black particles. The hyflowgel bed was washed with hot water and cooled. The solution was acidified with dil. HCl and the solution was extracted with chloroform (3×100 mL) and the combined organic layer was washed with brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent to give the product a white color solid (1.0 g, 91%), mp 146-148° C. 1H NMR (400 MHz, CDCl3): δ 8.02 (1H, br s), 6.11 (1H, s), 1.24 (9H, s); LC-MS (negative ion mode): m/z 161, 163 (M−H)−.
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
91%

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